Regulatory Acceptance Criterion: Impurity D Has the Most Stringent Specified Limit Among Lercanidipine Impurities
The European Pharmacopoeia assigns a maximum permitted level of 0.15% specifically to Impurity D (5-Ethyl-demethyl Lercanidipine), compared with Impurity C (maximum 0.2%), unspecified individual impurities (maximum 0.10%), and a total impurity ceiling of 0.5% [1]. This means Impurity D is subject to a more restrictive specification than Impurity C—the other named specified impurity—making the availability of a well-characterized, high-purity reference standard of 5-Ethyl-demethyl Lercanidipine essential for demonstrating batch compliance at the 0.15% threshold during release testing and stability studies.
| Evidence Dimension | Regulatory specified impurity acceptance limit (EP monograph) |
|---|---|
| Target Compound Data | Not more than 0.15% (Impurity D) |
| Comparator Or Baseline | Impurity C: not more than 0.2%; Unspecified impurities: not more than 0.10% each; Total impurities: not more than 0.5% |
| Quantified Difference | Impurity D limit is 25% stricter than Impurity C (0.15% vs. 0.2%); Impurity D limit is 50% higher than the unspecified impurity limit (0.15% vs. 0.10%), indicating intermediate regulatory risk. |
| Conditions | European Pharmacopoeia monograph 3052 (British Pharmacopoeia 2025), Lercanidipine Hydrochloride Related Substances test. |
Why This Matters
Procurement of a qualified 5-Ethyl-demethyl Lercanidipine reference standard directly supports compliance with the tightest named-impurity specification in the monograph, reducing risk of batch rejection.
- [1] British Pharmacopoeia 2025, Lercanidipine Hydrochloride Monograph, Limits: Impurity C maximum 0.2 per cent; Impurity D maximum 0.15 per cent; Unspecified impurities maximum 0.10 per cent; Total maximum 0.5 per cent. View Source
